(1S)-trans-Lambda-Cyhalothrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

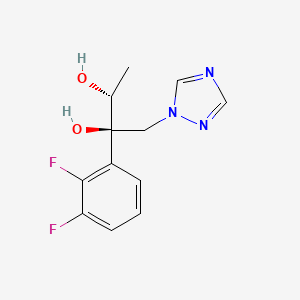

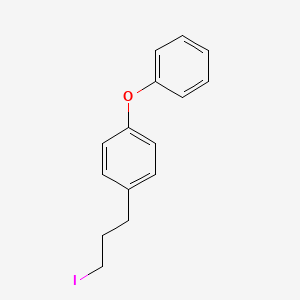

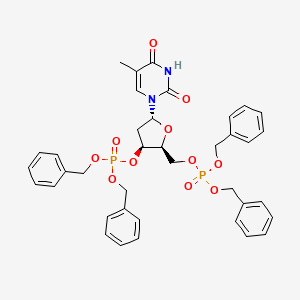

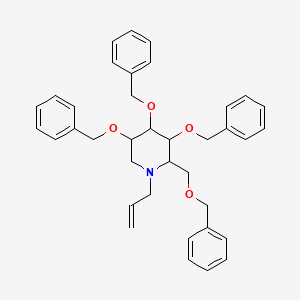

(1S)-trans-Lambda-Cyhalothrin: is a synthetic pyrethroid insecticide widely used in agriculture and public health for pest control. It is known for its high efficacy against a broad spectrum of insects and its relatively low toxicity to mammals. The compound is a stereoisomer of Lambda-Cyhalothrin, with the (1S)-trans configuration contributing to its insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-trans-Lambda-Cyhalothrin involves several steps, starting from the basic building blocks of cyano(3-phenoxyphenyl)methyl and 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. The key steps include:

Cyclopropanation: Formation of the cyclopropane ring through a reaction between an alkene and a diazo compound.

Esterification: Reaction of the cyclopropane carboxylic acid with an alcohol to form the ester.

Chlorination: Introduction of chlorine atoms to enhance insecticidal activity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.

Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired isomer.

Chemical Reactions Analysis

Types of Reactions: (1S)-trans-Lambda-Cyhalothrin undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the cyano group to an amine using reducing agents like lithium aluminum hydride.

Substitution: Halogen substitution reactions, where chlorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: (1S)-trans-Lambda-Cyhalothrin is used as a model compound in studies of stereochemistry and reaction mechanisms. Its well-defined structure makes it ideal for investigating the effects of stereoisomerism on chemical reactivity and biological activity.

Biology: In biological research, this compound is used to study the effects of insecticides on non-target organisms, including beneficial insects and aquatic life. It serves as a reference compound in ecotoxicology studies.

Medicine: While not directly used in medicine, this compound’s mode of action on insect nervous systems provides insights into potential therapeutic targets for neurological disorders.

Industry: In the agricultural industry, this compound is a key component in pest management programs. Its effectiveness against a wide range of pests helps protect crops and reduce losses.

Mechanism of Action

(1S)-trans-Lambda-Cyhalothrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged channel opening and continuous nerve firing. This leads to paralysis and eventual death of the insect. The compound’s high affinity for insect sodium channels over mammalian channels contributes to its selective toxicity.

Comparison with Similar Compounds

Permethrin: Another synthetic pyrethroid with similar insecticidal properties but different stereochemistry.

Cypermethrin: A closely related compound with a broader spectrum of activity.

Deltamethrin: Known for its high potency and rapid action against insects.

Uniqueness: (1S)-trans-Lambda-Cyhalothrin is unique due to its specific (1S)-trans configuration, which enhances its insecticidal activity and selectivity. Compared to other pyrethroids, it offers a balance of high efficacy and low mammalian toxicity, making it a preferred choice in integrated pest management programs.

Properties

Molecular Formula |

C23H19ClF3NO3 |

|---|---|

Molecular Weight |

449.8 g/mol |

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20+/m0/s1 |

InChI Key |

ZXQYGBMAQZUVMI-CSQGAIINSA-N |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)

![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)